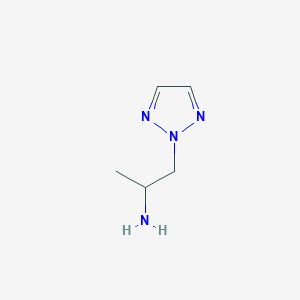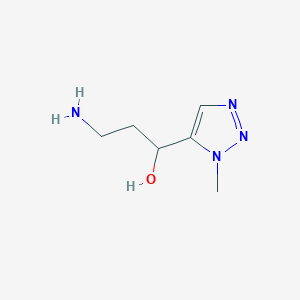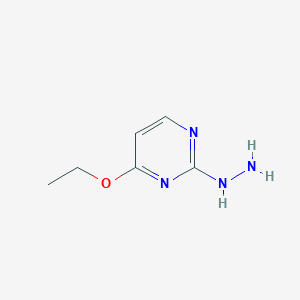
Ethyl 2-amino-6-methylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-amino-6-methylheptanoate is an organic compound with the molecular formula C10H21NO2. It is a derivative of heptanoic acid, featuring an amino group and an ethyl ester group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-6-methylheptanoate can be synthesized through several methods. One common approach involves the reaction of 6-methylheptanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The resulting ester is then reacted with ammonia or an amine to introduce the amino group.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification reactions followed by amination. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-amino-6-methylheptanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols.
Substitution: Amides and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-amino-6-methylheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of ethyl 2-amino-6-methylheptanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-amino-6-methylheptanoate can be compared with other similar compounds, such as:
Ethyl 2-aminoheptanoate: Lacks the methyl group, resulting in different reactivity and properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.
2-Amino-6-methylheptanoic acid: The free acid form, which has different solubility and reactivity compared to the ester.
The unique structure of this compound, with its specific arrangement of functional groups, makes it distinct from these similar compounds and contributes to its unique properties and applications.
Eigenschaften
Molekularformel |
C10H21NO2 |
|---|---|
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
ethyl 2-amino-6-methylheptanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)9(11)7-5-6-8(2)3/h8-9H,4-7,11H2,1-3H3 |
InChI-Schlüssel |
NQYDHMXCGGUKGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CCCC(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxa-3-azabicyclo[2.2.2]octane](/img/structure/B13216619.png)



![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13216659.png)



![3-([(2-Chloropropyl)sulfanyl]methoxy)prop-1-ene](/img/structure/B13216677.png)
![tert-Butyl N-[(2S)-1-{[(tert-butoxy)carbonyl]amino}-4-methanesulfonylbutan-2-yl]carbamate](/img/structure/B13216683.png)
![1-Oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13216687.png)

![1',2'-Dihydrospiro[cyclopentane-1,3'-indole]-5'-ol](/img/structure/B13216713.png)
